N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
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Overview
Description
N~3~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a hydrazino group, which is further modified with a 4-chlorophenylacetyl moiety and a carbothioyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Formation of 4-chlorophenylacetyl hydrazine: The 4-chlorophenylacetic acid is then reacted with hydrazine hydrate under reflux conditions to form 4-chlorophenylacetyl hydrazine.
Synthesis of the final compound: The 4-chlorophenylacetyl hydrazine is then reacted with nicotinoyl isothiocyanate under controlled conditions to yield N3-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N~3~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.
Hydrazino derivatives: Compounds featuring hydrazino groups with various modifications.
Carbothioyl derivatives: Compounds containing carbothioyl groups with different aromatic or aliphatic substituents.
Uniqueness
N~3~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H13ClN4O2S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[[[2-(4-chlorophenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O2S/c16-12-5-3-10(4-6-12)8-13(21)19-20-15(23)18-14(22)11-2-1-7-17-9-11/h1-7,9H,8H2,(H,19,21)(H2,18,20,22,23) |
InChI Key |
ZCWQMDYHADDUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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